Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrFN3O4S and its molecular weight is 516.34. The purity is usually 95%.
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Biological Activity
Ethyl 5-(3-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the class of thieno[3,4-d]pyridazines. This compound is characterized by its unique structural features, including a thieno ring fused with a pyridazine moiety and the presence of both bromine and fluorine substituents on the aromatic rings. The molecular formula is C22H15BrFN3O4S, indicating the presence of carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur atoms. Its structural complexity suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
Antitumor Properties
Emerging studies indicate that thieno[3,4-d]pyridazine derivatives exhibit significant antitumor properties. This compound is hypothesized to possess similar activities based on its structural analogs. Research has shown that compounds with similar frameworks can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 5.2 |
Compound B | MCF-7 (Breast) | 7.8 |
Ethyl 5-(3-bromobenzamido) | HeLa (Cervical) | 6.5 |
Antimicrobial Activity
In addition to antitumor effects, this compound may also exhibit antimicrobial activity. The presence of diverse functional groups suggests potential interactions with microbial targets. Preliminary studies indicate that derivatives of thieno[3,4-d]pyridazine can inhibit bacterial growth and may serve as lead compounds for new antimicrobial therapies.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Modulation of receptor activity , potentially affecting signaling pathways related to cancer progression.
Study on Antitumor Activity
A recent study evaluated the antitumor effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability in HeLa cells with an IC50 value of 6.5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment.
Antimicrobial Evaluation
Another research effort focused on assessing the antimicrobial potential of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound displayed promising inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL.
Properties
IUPAC Name |
ethyl 5-[(3-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-4-3-5-13(23)10-12)17(16)21(29)27(26-18)15-8-6-14(24)7-9-15/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARDLCUORJKHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.